molecular formula C7H16N2 B3226454 4-(Azetidin-1-yl)butan-1-amine CAS No. 1256276-42-2

4-(Azetidin-1-yl)butan-1-amine

Cat. No. B3226454
Key on ui cas rn: 1256276-42-2
M. Wt: 128.22 g/mol
InChI Key: GDDVJOLZCCPLAC-UHFFFAOYSA-N
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of trimethylene imine (300 mg, 5.25 mmol) and DBU (0.79 mL, 5.23 mmol) in dry Et2O (4 mL) was added 4-bromobutyronitrile (0.54 mL, 5.27 mmol) at 0° C. The reaction mixture was stirred at rt until completion of the reaction. The mixture was filtered and concentrated under reduced pressure. The crude nitrile was redissolved in dry THF (4 mL) and treated with LiALH4 (230 mg, 6.06 mmol) at 0° C. The reaction mixture was warmed up to rt and stirred at this temperature until completion of the reaction. Aq. 1N NaOH (2 mL) was then added, the layers separated and the aq. layer extracted with EA (3×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and the solvents were removed under reduced pressure to give crude 4-(azetidin-1-yl)butan-1-amine as a pale yellow oil. GC-MS-conditions 01: tR=1.35 min; [M+H]+=129.00.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylene imine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]1[CH2:13][CH2:12][N:11]2[C:6](=NCC[CH2:10]2)[CH2:5][CH2:4]1.BrCCCC#[N:19]>CCOCC>[N:11]1([CH2:12][CH2:13][CH2:3][CH2:4][NH2:19])[CH2:10][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
trimethylene imine
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
0.79 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt until completion of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude nitrile was redissolved in dry THF (4 mL)
ADDITION
Type
ADDITION
Details
treated with LiALH4 (230 mg, 6.06 mmol) at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to rt
STIRRING
Type
STIRRING
Details
stirred at this temperature until completion of the reaction
ADDITION
Type
ADDITION
Details
Aq. 1N NaOH (2 mL) was then added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with EA (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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